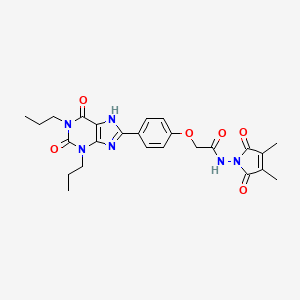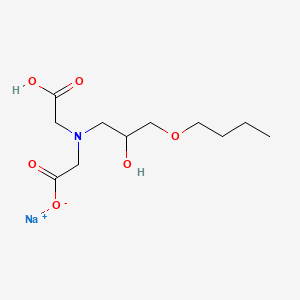
Adamantanyl methylhydroxylterephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantanyl methylhydroxylterephthalamide is a compound that combines the unique structural features of adamantane and terephthalic acid derivatives. Adamantane is a polycyclic hydrocarbon known for its rigid, diamond-like structure, which imparts significant stability and lipophilicity to its derivatives . Terephthalic acid, on the other hand, is a benzene derivative with two carboxylic acid groups, commonly used in the production of polyesters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl methylhydroxylterephthalamide typically involves the reaction of adamantane derivatives with terephthalic acid or its anhydride . One common method includes the use of adamantane-1-carboxylic acid, which is reacted with terephthalic anhydride in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity . This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Adamantanyl methylhydroxylterephthalamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or amino groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, ammonia, or alkylamines, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Adamantanyl methylhydroxylterephthalamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of adamantanyl methylhydroxylterephthalamide is primarily attributed to its ability to interact with biological membranes and proteins . The adamantane moiety enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt viral or cellular processes . Additionally, the terephthalic acid derivative can form hydrogen bonds and other non-covalent interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian agent with a similar adamantane structure.
Rimantadine: Another antiviral compound with structural similarities to amantadine.
Adapalene: A retinoid used in acne treatment, featuring an adamantane-like scaffold.
Uniqueness
Adamantanyl methylhydroxylterephthalamide stands out due to its combination of adamantane and terephthalic acid derivatives, offering a unique set of chemical and biological properties . This dual functionality allows for diverse applications, from drug development to materials science .
Properties
CAS No. |
847250-27-5 |
|---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-N-(1-adamantyl)-4-N-hydroxy-4-N-methylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-21(24)18(23)16-4-2-15(3-5-16)17(22)20-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14,24H,6-11H2,1H3,(H,20,22) |
InChI Key |
HRRJJAYKLLSKOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















